Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic small-molecule compound featuring a naphthofuran core substituted with a methyl group at position 2, a pentyl ester at position 3, and a sulfonamide-linked 4-isopropylphenyl group at position 5.
Properties
IUPAC Name |
pentyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5S/c1-5-6-9-16-33-28(30)26-19(4)34-27-23-11-8-7-10-22(23)25(17-24(26)27)29-35(31,32)21-14-12-20(13-15-21)18(2)3/h7-8,10-15,17-18,29H,5-6,9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSWRXALCYSHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.
Introduction of the sulfonyl group: This step involves the reaction of the naphthofuran intermediate with a sulfonyl chloride derivative, such as 4-isopropylbenzenesulfonyl chloride, under basic conditions.
Amination: The sulfonylated naphthofuran is then reacted with an amine, such as pentylamine, to introduce the amino group.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction, typically using a carboxylating agent like carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of naphtho[1,2-b]furan derivatives with sulfonamide substitutions. Key structural analogs include:
Key Differences:
- Sulfonyl Substituent: The 4-isopropylphenyl group introduces steric bulk and electron-donating properties, contrasting with the smaller, electron-withdrawing 4-fluorophenyl group. This may alter sulfonamide acidity (pKa), hydrogen-bonding capacity, and target-binding kinetics .
Bioactivity and Pharmacological Profiles
While explicit bioactivity data for the pentyl derivative is unavailable, inferences can be drawn from its structural analogs:
- Methyl Ester Analog (4-Fluorophenyl): Likely exhibits moderate metabolic stability due to rapid ester hydrolysis. Fluorine’s electronegativity may enhance binding to polar targets (e.g., kinases) but reduce passive diffusion across membranes .
- Pentyl Derivative (4-Isopropylphenyl): The extended alkyl chain may slow esterase-mediated metabolism, prolonging half-life. The isopropyl group’s hydrophobicity could favor interactions with lipophilic enzyme pockets (e.g., cytochrome P450 isoforms or lipid-modifying targets) .
Computational and Predictive Analyses
Computational tools like Hit Dexter 2.0 () enable predictive comparisons of compound behavior. For the pentyl derivative:
- Promiscuity Risk: The sulfonamide moiety and aromatic systems may increase the risk of off-target interactions, though steric hindrance from the isopropyl group could mitigate this.
- "Dark Chemical Matter" Potential: The compound’s structural novelty (lack of close analogs in databases) suggests it may qualify as understudied "dark chemical matter," warranting further exploration .
Biological Activity
Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a naphtho[1,2-b]furan core substituted with a pentyl group and a sulfonamide moiety. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamide derivatives demonstrate the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic processes, respectively .
- Antibacterial Activity : Compounds with similar structures have shown efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .
- Cytotoxic Effects : Some studies highlight the cytotoxicity of naphthofuran derivatives against cancer cell lines, suggesting their utility in oncology .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study evaluated the antibacterial properties of several sulfonamide derivatives, including those with naphthofuran structures. Results indicated significant inhibition zones against Salmonella Typhi and Pseudomonas aeruginosa, suggesting that structural modifications enhance efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives of naphthofuran compounds exhibit varying degrees of cytotoxicity against human cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Research focused on the inhibition of AChE by sulfonamide derivatives revealed a strong correlation between structural features (such as the presence of electron-withdrawing groups) and inhibitory potency. This suggests that similar modifications could be beneficial for developing new therapeutics targeting neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
